2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure. It contains multiple nitrogen atoms within its framework, contributing to its potential biological activity. The molecular formula for this compound is with a molecular weight of 232.28 g/mol . This compound is classified under the category of tetraazaspiro compounds, which are of interest in medicinal chemistry due to their diverse biological properties.
The synthesis of 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors that contain phenyl and azole functionalities.
The molecular structure of 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one features a spirocyclic arrangement with four nitrogen atoms integrated into the framework.
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can participate in various chemical reactions due to its functional groups.
The mechanism of action for 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.
The physical and chemical properties of 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one are essential for understanding its behavior in various environments.
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of ongoing research in organic and medicinal chemistry fields.
Spirocyclic compounds represent a structurally distinctive class of molecules characterized by rings sharing a single atom (the spiro atom), imparting inherent three-dimensionality and conformational rigidity. These properties are critical in drug design, as they enhance target selectivity, improve metabolic stability, and reduce conformational entropy upon binding to biological targets [2] [3]. The spirocyclic framework forces substituents into defined spatial orientations, enabling precise interactions with enzyme binding pockets or receptors. For example, spirothiadiazole derivatives exhibit significant nonlinear optical (NLO) properties and demonstrate potent binding affinities in molecular docking studies with viral proteins like SARS-CoV-2 main protease (Mpro), highlighting their potential in antiviral therapy [2].
The bioactive diversity of spiro scaffolds is exemplified by natural products and synthetic drugs: Abyssomicin C (antibiotic), Spirotryprostatin B (antimitotic), and Griseofulvin (antifungal) leverage their spiro cores for biological activity [3]. Synthetic strategies for spiroheterocycles—including metal-catalysis, ring-closure, and radical methods—have expanded access to these architectures, with >3,700 publications since 2000 reflecting sustained scientific interest [3]. The rigidity-conformation relationship also enhances pharmacokinetic properties, as seen in anxiolytic drugs like buspirone, where the spiro system minimizes off-target effects [3] [7].
Table 1: Biologically Active Spirocyclic Compounds and Applications
Compound Name | Biological Activity | Structural Class | Source |
---|---|---|---|
Abyssomicin C | Antibiotic (vs. MRSA/VRSA) | Spiro-carbocyclic | Marine Verrucosispora |
Spirotryprostatin B | Cell cycle inhibition (G2/M phase) | Spiro-oxindole | Aspergillus fumigatus |
Buspirone | Anxiolytic (5-HT~1A~ partial agonist) | Aza-spirodecanedione | Synthetic |
Fredericamycin A | Antitumor | Spiro-carbocyclic | Streptomyces griseus |
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one (C~12~H~16~N~4~O, MW 232.28 g/mol) exemplifies a nitrogen-rich spiro system with four nitrogen atoms distributed across fused piperidine and imidazolidinone rings [1]. The spiro junction at C8 imposes stereochemical constraints that:
Mass spectral analysis of analogous compounds (e.g., 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) reveals key fragmentation patterns: dominant peaks at m/z 175 (spirocyclic backbone after C-N cleavage) and m/z 77 (phenyl cation), underscoring the stability of the spiro core under analytical conditions [10]. The electron distribution in such systems enables interactions with biomolecular targets, particularly those with polar residues (e.g., proteases or kinases). Though biological data for the title compound remains limited in public sources, structurally related 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS# 974-41-4) has been investigated for pharmacological applications, implying potential in CNS or antimicrobial domains [6].
Table 2: Structural and Analytical Data for 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Property | Value | Method/Notes |
---|---|---|
Molecular formula | C~12~H~16~N~4~O | Confirmed by elemental analysis |
Molecular weight | 232.28 g/mol | [1] |
Key MS fragments (analog) | m/z 175 (C~9~H~15~N~2~O~+~), 77 (C~6~H~5~+) | Electron impact (75 eV) [10] |
Research use designation | For investigation; not diagnostic/therapeutic | Commercial specifications [1] |
Spirocyclic nitrogen heterocycles have evolved from natural product isolates to rationally designed therapeutics over the past century. Early examples include the spirolactone drug spironolactone (FDA-approved 1959), which inhibits aldosterone for hypertension management, and the spiro-oxindole alkaloid horsfiline (isolated 1990s), which exhibits analgesic properties [3]. The 1980–2000s marked a surge in synthetic methodologies, enabling access to complex spiro frameworks like tetraazaspirodecanes [3].
The privileged status of nitrogenous spirocycles arises from their:
Notable milestones include the approval of the spiro-aziridine mitomycin C (1958, anticancer), the aza-spirodecanedione buspirone (1986, anxiolytic), and the spirocyclic NK1 antagonist rolapitant (2015, antiemetic) [3] [5]. 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one embodies modern iterations of these motifs—its tetraaza design maximizes nitrogen’s roles in solubility, target binding, and metabolic resistance, aligning with trends toward saturation and 3D complexity in current drug candidates [3] [7].
Table 3: Evolution of Key Spirocyclic Nitrogen-Containing Pharmaceuticals
Era | Compound Class | Example Drug | Therapeutic Use | Structural Innovation |
---|---|---|---|---|
1950–1970s | Spirolactone | Spironolactone | Hypertension/edema | Fused steroidal spiro-lactone |
1980–2000s | Aza-spirodecanedione | Buspirone | Anxiety disorders | Azaspiro[4.5]decane-7,9-dione core |
2000s–Present | Spiro-oxindole | Rolapitant | Chemotherapy-induced nausea | Spirocyclic piperidine-oxindole motif |
Present | Tetraazaspirodecanone | Research-phase (e.g., title compound) | Undisclosed (research use) | Multi-nitrogen spiro[4.5]decane scaffold |
This progression underscores a shift from fortuitous discovery to structure-based design, positioning tetraazaspiro[4.5]decanones as contemporary tools for addressing undrugged targets in infectious and neurological diseases [3] [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3